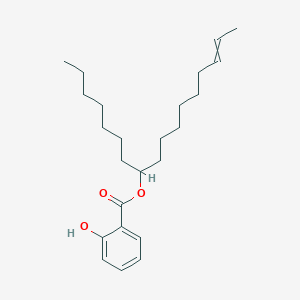

heptadec-15-en-8-yl 2-hydroxybenzoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C24H38O3 |

|---|---|

Molecular Weight |

374.6 g/mol |

IUPAC Name |

heptadec-15-en-8-yl 2-hydroxybenzoate |

InChI |

InChI=1S/C24H38O3/c1-3-5-7-9-10-12-14-18-21(17-13-11-8-6-4-2)27-24(26)22-19-15-16-20-23(22)25/h3,5,15-16,19-21,25H,4,6-14,17-18H2,1-2H3 |

InChI Key |

QIPKHCFTUSJWMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCCCCCC=CC)OC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for Complex Ester Architectures

Classical Esterification and Transesterification Approaches

Traditional methods for ester synthesis remain highly relevant in modern organic chemistry. These approaches, primarily direct esterification and transesterification, offer robust and well-understood pathways to a wide array of esters.

Direct Esterification of Carboxylic Acids with Long-Chain Alcohols

The most direct route to an ester is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. organic-chemistry.orguomustansiriyah.edu.iq In the context of synthesizing heptadec-15-en-8-yl 2-hydroxybenzoate, this would involve the reaction of salicylic (B10762653) acid (2-hydroxybenzoic acid) with heptadec-15-en-8-ol.

This reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant, typically the alcohol, is used, or the water formed during the reaction is removed. organic-chemistry.org The reaction is catalyzed by a strong Brønsted acid, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

For long-chain alcohols and sterically hindered substrates, the reaction may require more forcing conditions, such as higher temperatures and longer reaction times. acs.org The synthesis of esters from C10-C18 fatty acids and alcohols has been achieved in high yields using equimolar mixtures in the presence of a suitable catalyst. acs.org

Table 1: Representative Conditions for Direct Esterification of a Carboxylic Acid with a Long-Chain Alcohol

| Parameter | Condition | Rationale |

| Reactants | Carboxylic Acid, Long-Chain Alcohol | Formation of the target ester. |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | To protonate the carbonyl group and increase its reactivity. organic-chemistry.org |

| Solvent | Toluene, Xylene | To allow for azeotropic removal of water and drive the equilibrium. organic-chemistry.org |

| Temperature | Reflux | To provide the necessary activation energy for the reaction. |

| Reaction Time | Several hours to days | To ensure the reaction proceeds to completion, especially with sterically hindered substrates. acs.org |

This table presents generalized conditions and may require optimization for specific substrates.

Transesterification Reactions for Ester Synthesis

Transesterification is another classical method that can be employed for the synthesis of complex esters. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to form a new ester and a new alcohol. winthrop.edu For the synthesis of this compound, a potential route would be the transesterification of a simple alkyl salicylate (B1505791), such as methyl salicylate, with heptadec-15-en-8-ol. scilit.comgoogle.com

This approach can be advantageous as it avoids the production of water, simplifying the workup procedure. organic-chemistry.org The reaction can be catalyzed by either acids or bases. scilit.com Basic catalysts, such as sodium methoxide (B1231860) or lithium hydroxide (B78521), have been shown to be highly effective for the transesterification of methyl salicylate. scilit.com Tin-based catalysts are also utilized in the production of salicylic esters for perfumery, offering high yields and reusability. google.com

Optimization of Reaction Conditions and Catalytic Systems

To maximize the yield and efficiency of esterification and transesterification reactions, several parameters can be optimized. The choice of catalyst, solvent, temperature, and the molar ratio of reactants all play a crucial role. ijcce.ac.irresearchgate.net

For direct esterification, the continuous removal of water is a key optimization strategy. nih.gov This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents. Using an excess of the alcohol can also shift the equilibrium towards the product side.

In transesterification, the choice of catalyst is critical. While basic catalysts can be very effective, they can also promote side reactions if the substrate is sensitive to bases. Acid catalysts are also commonly used. scilit.com The optimization of catalyst loading, reaction temperature, and time is essential to achieve high conversion and selectivity. ijcce.ac.ir The use of microwave irradiation has been shown to accelerate the transesterification of methyl salicylate, leading to high yields in shorter reaction times. scilit.com

Advanced Catalytic Strategies

To overcome some of the limitations of classical methods, such as harsh reaction conditions and the generation of acidic waste, advanced catalytic strategies have been developed. These include the use of sophisticated homogeneous and heterogeneous catalysts.

Homogeneous Catalysis in Ester Synthesis (e.g., Lewis Acid Catalysis)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Lewis acids have emerged as powerful catalysts for esterification reactions. researchgate.netorganic-chemistry.org They function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. rsc.org

A variety of metal-based Lewis acids have been employed, including salts of iron, aluminum, gallium, and indium. acs.orgrsc.org For instance, ferric chloride hexahydrate (FeCl₃·6H₂O) has been shown to be a versatile catalyst for the esterification of long-chain fatty acids and alcohols. acs.org Magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper triflate (Cu(OTf)₂) are also highly efficient Lewis acid catalysts for esterification, requiring only small catalyst loadings at room temperature. organic-chemistry.org The use of these catalysts often leads to cleaner reactions and simpler purification procedures. organic-chemistry.org Group 13 cations (Al³⁺, Ga³⁺, In³⁺) have also been shown to be effective catalysts for esterification. rsc.org

Table 2: Examples of Homogeneous Lewis Acid Catalysts for Esterification

| Catalyst | Substrates | Key Advantages |

| FeCl₃·6H₂O | Long-chain fatty acids and alcohols | High activity, readily available. acs.org |

| Mg(ClO₄)₂ | Various carboxylic acids | High efficiency at room temperature, low catalyst loading. organic-chemistry.org |

| Cu(OTf)₂ | Various carboxylic acids | High efficiency at room temperature, tolerance of sensitive functional groups. organic-chemistry.org |

| Tin-based catalysts | Salicylic lower alkyl esters and alcohols | High yield, reusable catalyst. google.com |

| Group 13 Cations (Al³⁺, Ga³⁺, In³⁺) | Oleic acid and oleyl alcohol | Efficient catalysis, size/morphology control in nanocrystal synthesis. rsc.org |

This table provides examples of catalysts and their reported applications in ester synthesis.

Heterogeneous Catalysis for Sustainable Ester Production

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and reusability, contributing to more sustainable and environmentally friendly processes. organic-chemistry.orgmdpi.comrsc.org A wide range of solid acid catalysts have been developed for esterification reactions.

These include materials such as graphene oxide, zeolites, sulfated metal oxides, and functionalized silica. organic-chemistry.orgresearchgate.net Graphene oxide has been demonstrated as an efficient and reusable heterogeneous acid catalyst for the esterification of a broad range of aliphatic and aromatic acids and alcohols. organic-chemistry.org Zeolites and sulfated zirconia have also shown high catalytic activity in the synthesis of esters like phenyl salicylate. researchgate.net For the production of levulinic esters, zirconium-based metal-organic frameworks (MOFs) have been utilized as effective heterogeneous catalysts. acs.org

The use of heterogeneous catalysts can simplify product purification, reduce corrosive waste, and allow for continuous flow processes, making them highly attractive for industrial applications. mdpi.com

Mechanistic Investigations of Esterification Catalysis

The formation of the ester linkage in this compound is a critical step that is typically facilitated by a catalyst to enhance reaction rates and yields. The two primary catalytic approaches, acid-catalyzed and enzyme-catalyzed esterification, proceed through distinct mechanistic pathways.

Acid-Catalyzed Esterification (Fischer-Speier Esterification)

A cornerstone of organic synthesis, the Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Common catalysts for this reaction include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as solid acid catalysts. masterorganicchemistry.comlibretexts.org The mechanism is a reversible process that involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (salicylic acid in this case), rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (heptadec-15-en-8-ol) then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the former carboxylic acid. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Enzyme-Catalyzed Esterification

Lipases are a class of enzymes that have gained significant traction as catalysts in ester synthesis due to their high selectivity and mild reaction conditions. nih.govacs.org The catalytic mechanism of lipase-mediated esterification involves a "ping-pong bi-bi" kinetic model and relies on a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, typically consisting of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu). researchgate.netnih.gov

The mechanism proceeds as follows:

Acyl-Enzyme Intermediate Formation: The serine residue, activated by the histidine and aspartate/glutamate residues, acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid. researchgate.netnih.gov This results in the formation of a tetrahedral intermediate which then collapses to form an acyl-enzyme intermediate, with the release of a water molecule.

Nucleophilic Attack by Alcohol: The alcohol then enters the active site and attacks the acyl-enzyme intermediate. nih.gov

Ester Formation and Enzyme Regeneration: This leads to the formation of a second tetrahedral intermediate, which subsequently collapses to release the ester product and regenerate the free enzyme. researchgate.netnih.gov

This enzymatic approach offers high chemo-, regio-, and enantioselectivity, which is particularly advantageous for complex molecules with multiple functional groups. nih.gov

Green Chemistry Principles in Ester Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes.

Solvent-Free and Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods have been developed for esterification reactions. One such technique is high-speed ball milling (HSBM), a mechanochemical method that can facilitate reactions in the solid state at room temperature, thereby avoiding the need for solvents. nih.govrsc.org For instance, esterifications have been successfully carried out using I₂/KH₂PO₂ or KI/P(OEt)₃ systems under HSBM conditions. nih.gov Another approach involves using one of the reactants in excess to act as the solvent, or employing catalysts that are effective under solvent-free conditions, such as solid-supported Lewis acids. researchgate.net

| Method | Catalyst/Promoter | Conditions | Advantage |

| High-Speed Ball Milling | I₂/KH₂PO₂ | Room Temperature, 20 min | Solvent-free, rapid reaction |

| High-Speed Ball Milling | KI/P(OEt)₃ | Room Temperature, 60 min | Solvent-free, transition-metal-free |

| Solid Phase Catalysis | SiO₂/ZnCl₂ | 60-70 °C | Solvent-free, catalyst can be recycled |

Application of Biocatalysis (e.g., Lipase-Mediated Esterification)

The use of enzymes, particularly lipases, as catalysts in ester synthesis is a prime example of green chemistry in action. acs.orgacs.org Lipases offer several advantages over traditional chemical catalysts:

Mild Reaction Conditions: Lipase-catalyzed reactions can be performed at or near room temperature and neutral pH, which reduces energy consumption and the formation of byproducts. acs.org

High Selectivity: Lipases exhibit high levels of chemo-, regio-, and enantioselectivity, minimizing the need for protecting groups and reducing waste. nih.gov

Biodegradability and Reusability: Enzymes are biodegradable and can often be immobilized and reused, making the process more sustainable and cost-effective. acs.org

Solvent-Free Systems: Lipase-catalyzed esterifications can often be conducted in solvent-free systems, further enhancing their green credentials. acs.org

For the synthesis of a molecule like this compound, a lipase (B570770) could potentially offer a highly selective and environmentally benign route.

Integration of Renewable Feedstocks in Synthetic Pathways

The principles of green chemistry also encourage the use of renewable raw materials. The starting materials for this compound, namely salicylic acid and heptadec-15-en-8-ol, can potentially be sourced from renewable feedstocks. Salicylic acid, for instance, is a natural product found in various plants. While industrial production often relies on the Kolbe-Schmitt reaction using phenol (B47542) derived from petroleum, research into bio-based routes is ongoing.

Heptadec-15-en-8-ol, an unsaturated fatty alcohol, could potentially be derived from the reduction of corresponding fatty acids found in plant oils or other biological sources. The use of such renewable feedstocks aligns with the goal of creating more sustainable synthetic pathways.

Enantioselective and Regioselective Synthesis Considerations

Stereochemical Control in the Formation of Unsaturated Alkyl Chains

The presence of a double bond in the heptadec-15-en-8-yl chain introduces the possibility of E/Z isomerism, and if chiral centers are present, enantioselectivity becomes a critical consideration. Achieving stereochemical control during the synthesis of such unsaturated alkyl chains is a significant challenge in organic synthesis.

Several modern catalytic methods have been developed to address this challenge. For instance, copper-catalyzed allylic alkylation reactions have been shown to be effective for the enantioselective synthesis of α-alkyl-β,γ-unsaturated esters. acs.orgnih.gov These reactions often utilize chiral ligands to induce high levels of enantioselectivity.

Another powerful technique is asymmetric hydrogenation. The use of chiral rhodium or ruthenium catalysts with specific phosphine (B1218219) ligands can facilitate the enantioselective reduction of prochiral α,β-unsaturated esters to their corresponding saturated chiral esters with high optical purity. acs.org While the double bond in heptadec-15-en-8-yl is not α,β to the ester group, analogous principles of asymmetric catalysis could be applied to precursors to establish the desired stereochemistry in the alkyl chain.

Regioselectivity is also crucial, especially when introducing functionality to the unsaturated chain. For example, in reactions involving allenes, which contain two adjacent double bonds, transition-metal catalysis can be used to achieve highly regioselective hydrocyanation, leading to the formation of β,γ-unsaturated nitriles with excellent control over the position of the newly introduced functional group. beilstein-journals.org Similar strategies could be adapted for the regioselective functionalization of the unsaturated chain in the synthesis of this compound precursors.

Regioselectivity in Salicylate Ester Formation

The synthesis of salicylate esters, including this compound, involves the reaction of salicylic acid with an alcohol. A primary challenge in this process is regioselectivity. Salicylic acid possesses two reactive functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). Consequently, esterification can potentially occur at either site. To synthesize a 2-hydroxybenzoate, the reaction must be directed to occur exclusively at the carboxylic acid group, leaving the phenolic hydroxyl group intact.

The selective esterification of the carboxylic acid group in the presence of a phenol is typically achieved under acidic conditions, a method known as Fischer esterification. uomustansiriyah.edu.iq In this reaction, an acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (in this case, heptadec-15-en-8-ol). The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is often used, or water is removed as it is formed.

Conversely, reaction at the phenolic hydroxyl group is favored under different conditions, typically involving an acylating agent like acetic anhydride (B1165640), which would lead to an acetoxybenzoate, not the desired hydroxybenzoate. Therefore, careful selection of reagents and reaction conditions is paramount for achieving the desired regioselectivity.

Recent advancements have explored various catalytic systems to improve the efficiency and selectivity of salicylate synthesis. For instance, Brønsted acidic ionic liquids have been employed as both catalysts and solvents, demonstrating high yields (76-96%) and offering the advantage of being recyclable. researchgate.net Another approach utilizes methyl salicylate itself as a selective methylating agent for other carboxylic acids, highlighting the nuanced reactivity within this class of compounds. organic-chemistry.org For more complex structures, titanium tetrachloride (TiCl₄) has been used to mediate formal [3+3] cyclizations to regioselectively prepare 5-alkylsalicylates, showcasing catalyst-controlled regioselective strategies. nih.gov

The successful synthesis of this compound would thus depend on a well-optimized Fischer esterification or a related modern catalytic method that ensures the selective reaction between the carboxylic acid of salicylic acid and the hydroxyl group of heptadec-15-en-8-ol.

Table 1: Comparison of Catalytic Systems for Salicylate Synthesis This table presents illustrative data based on general findings for salicylate synthesis and does not represent specific results for this compound.

| Catalyst System | Typical Conditions | Reported Yields | Key Advantages |

| Conc. H₂SO₄ (Fischer) | Excess alcohol, heat (reflux) | Variable, typically moderate to high | Low cost, simple procedure uomustansiriyah.edu.iq |

| Brønsted Acidic Ionic Liquids | 100-130°C, neat | 76-96% | Recyclable catalyst/solvent, environmentally benign researchgate.net |

| p-Dodecylbenzenesulfonic acid (DBSA) | Reaction in water | High | Surfactant-type catalyst, avoids organic solvents organic-chemistry.org |

| Macroporous Polymeric Acid | 50-80°C, no water removal | High | Heterogeneous catalyst, easy recovery, applicable to flow systems organic-chemistry.org |

Flow Chemistry and Automated Synthesis Techniques for Ester Production

The industrial and laboratory-scale production of esters has been significantly advanced by the adoption of flow chemistry and automated synthesis platforms. nih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. acs.org

Flow chemistry involves continuously pumping reagents through a network of tubes or channels, where they mix and react. mdpi.com This setup allows for rapid optimization of reaction conditions such as temperature, pressure, and residence time. acs.org For esterification, which is often an equilibrium-limited reaction, flow reactors can be designed to efficiently remove byproducts like water, thus driving the reaction to completion. riken.jp RIKEN researchers, for example, developed a solid catalyst for continuous flow esterification that achieved high yields by minimizing the reverse reaction. riken.jp The ability to operate at superheated conditions—temperatures above the solvent's boiling point in batch reactors—can dramatically accelerate reaction rates, as seen in the synthesis of ester 32, where a flow process at 115°C gave a higher yield in 22 minutes than a batch reaction at room temperature over 3 hours. acs.org

The synthesis of this compound could be effectively implemented in a flow system. Reagents (salicylic acid and heptadec-15-en-8-ol) could be pumped through a heated reactor column packed with a solid acid catalyst. organic-chemistry.orgriken.jp This approach would allow for precise temperature control and efficient mixing, leading to potentially higher yields and purity in shorter reaction times compared to batch synthesis. Furthermore, coupling the flow reactor with online monitoring and automated purification would streamline the entire production process.

Table 2: Illustrative Parameters for Continuous Flow Ester Synthesis This table shows example parameters from published flow synthesis procedures for various esters and serves as a model for a potential synthesis of this compound.

| Product Type | Reactor Type | Catalyst | Temperature (°C) | Residence Time | Reported Yield/Output | Reference |

| α-Trifluoromethylthiolated Ester | PTFE Coil | Triethylamine | 60 | 30 min | 75% | acs.org |

| Ethyl Benzoate (B1203000) | Flow device | None (Supercritical) | >200 | 12 min | 87% | nih.gov |

| Atropine (Tropine Ester intermediate) | Flow Reactor | None | 100 | 3.5 min | 22% (overall) | mdpi.com |

| Ibuprofen Precursor (Methyl Ester) | Flow Reactor | PhI(OAc)₂ | - | - | - | mdpi.com |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and stereochemistry of atoms.

High-resolution 1D NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for characterizing the primary structure of heptadec-15-en-8-yl 2-hydroxybenzoate.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons of the salicylate (B1505791) ring and the aliphatic protons of the long alkyl chain.

Salicylate Moiety: The aromatic region would display characteristic signals for the four protons on the benzene (B151609) ring. Based on data from simpler alkyl salicylates like methyl salicylate, these protons typically resonate between 6.8 and 7.8 ppm. docbrown.info The hydroxyl proton of the salicylate group is expected to appear as a singlet at a downfield chemical shift, often above 10 ppm, due to intramolecular hydrogen bonding. docbrown.infosciepub.com

Alkyl Chain: The long heptadecenyl chain would produce a series of overlapping signals in the upfield region of the spectrum. The protons adjacent to the ester oxygen (C8-H) would be deshielded and expected to resonate around 4.2-4.4 ppm. The olefinic protons at C15 and C16 would appear as multiplets in the range of 5.3-5.4 ppm. The terminal methyl group (C17) would give a signal at approximately 0.9 ppm. The numerous methylene (B1212753) (-CH2-) groups in the chain would generate a large, complex signal cluster between 1.2 and 1.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with each unique carbon atom giving a distinct signal.

Salicylate Moiety: The carbonyl carbon of the ester would be the most downfield signal, typically around 170 ppm. The aromatic carbons would resonate in the 115-160 ppm range.

Alkyl Chain: The carbons of the double bond (C15 and C16) would appear in the olefinic region (~120-130 ppm). The carbon attached to the ester oxygen (C8) would be found around 65-70 ppm. The aliphatic carbons of the chain would produce a series of signals in the upfield region, from approximately 14 to 35 ppm.

A hypothetical ¹H NMR data table for this compound, based on analogous compounds, is presented below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Salicylate OH | >10 | s | - |

| Salicylate Ar-H | 6.8 - 7.8 | m | - |

| C8-H | 4.2 - 4.4 | m | - |

| C15-H, C16-H | 5.3 - 5.4 | m | - |

| Chain -CH2- | 1.2 - 1.6 | m | - |

| Terminal -CH3 | ~0.9 | t | ~7 |

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and through-space interactions within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of the protons along the heptadecenyl chain and within the salicylate ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique would be vital for establishing the connection between the salicylate moiety and the alkyl chain via the ester linkage, by observing a correlation between the C8 protons of the chain and the carbonyl carbon of the salicylate.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. For instance, it could help determine the geometry of the double bond in the alkyl chain.

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its solid or aggregated state. For long-chain molecules like this compound, which may exhibit self-assembly or crystalline polymorphism, ssNMR could be used to study the packing arrangements and intermolecular interactions in the solid phase. Studies on similar long-chain salicylate surfactants have shown they can form complex self-assembled structures in different media. acs.org

Mass Spectrometry (MS) in Complex Compound Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C24H38O3), HRMS would be able to confirm this composition by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique is invaluable for structural elucidation by revealing the fragmentation pathways of a molecule. For this compound, key fragmentation patterns would be expected:

Loss of the alkyl chain: A common fragmentation pathway for esters is the cleavage of the ester bond, which would result in the loss of the heptadecenyl group and the detection of an ion corresponding to the salicylate moiety.

Fragmentation within the alkyl chain: The long alkyl chain could undergo fragmentation at various points, particularly around the double bond, leading to a series of fragment ions that can help to locate the position of the unsaturation.

The analysis of these fragmentation patterns, often aided by comparison with the MS/MS spectra of related known compounds, would provide strong evidence for the proposed structure of this compound. The development of sensitive LC-MS/MS methods for related compounds like methyl salicylate in biological matrices highlights the power of this technique for the analysis of salicylates. coresta.org

A hypothetical MS/MS fragmentation data table for this compound is presented below.

| Parent Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Structure |

| 374.28 [M]+ | 138.03 [M-C17H32O]+ | Loss of heptadecen-8-ol |

| 374.28 [M]+ | 121.03 [M-C17H33O2]+ | Salicylic (B10762653) acid fragment |

| 374.28 [M]+ | various | Fragments from the alkyl chain |

Ionization Techniques for Large and Thermally Labile Esters

The analysis of high molecular weight and thermally sensitive compounds like this compound by mass spectrometry requires soft ionization techniques to prevent fragmentation during the ionization process. nih.gov Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the methods of choice for such molecules. nih.govjove.com

Electrospray Ionization (ESI): ESI is a favored method for vaporizing and ionizing large biomolecules and other nonvolatile compounds that might otherwise decompose before ionization. jove.com The technique transfers ions from a liquid phase into the gas phase by creating a fine aerosol from a sample solution, which is then subjected to a high-voltage potential. nih.govjove.com For this compound, analysis would typically be performed in positive ion mode. The molecule is expected to readily form adducts with cations present in the solvent, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), or ammonium (B1175870) ions ([M+NH₄]⁺). copernicus.orgnih.gov The high molecular weight and polarity of the ester group make it amenable to ESI, and tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the resulting molecular ions to confirm its structure. nih.gov Fragmentation of the ammoniated adduct of a large ester, for example, often leads to the loss of ammonia, followed by losses of water or fragmentation at the ester linkage. copernicus.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique well-suited for large, non-volatile molecules. nih.govresearchgate.net In this method, the analyte is co-crystallized with a large excess of a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB). nih.gov A pulsed laser irradiates the sample, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as single-charged ions. nih.gov For wax esters and other long-chain esters, MALDI-TOF (Time-of-Flight) mass spectrometry has been shown to be effective, often forming molecular adducts with alkali metals like lithium ([M+Li]⁺) or sodium ([M+Na]⁺). nih.gov Post-source decay (PSD) analysis can be used to fragment the molecular ion and provide structural information related to the fatty acid and alcohol components. nih.gov

Table 1: Predicted Molecular Ion Adducts for this compound in Soft Ionization Mass Spectrometry

| Ion Species | Predicted m/z (Monoisotopic) | Ionization Technique |

| [M+H]⁺ | 403.3212 | ESI |

| [M+NH₄]⁺ | 420.3478 | ESI |

| [M+Na]⁺ | 425.3032 | ESI, MALDI |

| [M+K]⁺ | 441.2771 | ESI, MALDI |

| [M+Li]⁺ | 409.3083 | MALDI |

| Predicted values are based on the molecular formula C₂₄H₃₈O₃. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides critical information about the functional groups present in a molecule and the conformational structure of its components.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the key functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to specific bond vibrations. rsc.orgdocbrown.info

O-H Stretch: The phenolic hydroxyl group gives rise to a broad absorption band, typically in the range of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. docbrown.info

C-H Stretches: Absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the aromatic ring and the C=C double bond. vscht.czorgchemboulder.com Intense peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the symmetric and asymmetric stretching of C-H bonds in the long methylene (CH₂) and terminal methyl (CH₃) groups of the heptadecenyl chain. libretexts.org

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration is expected in the region of 1680-1740 cm⁻¹. pressbooks.pub For salicylate esters, this peak is often found around 1680-1700 cm⁻¹, influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent hydroxyl group. spectroscopyonline.com

C=C Stretches: The vibration of the carbon-carbon double bond in the alkene chain typically appears as a moderate band between 1640-1680 cm⁻¹. orgchemboulder.com Aromatic C=C stretching vibrations contribute to peaks in the 1450-1600 cm⁻¹ region. vscht.cz

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ contains a complex pattern of bending and stretching vibrations unique to the molecule, including C-O stretching from the ester and phenol (B47542) groups, and C-H bending from the alkyl chain and aromatic ring. docbrown.infospectroscopyonline.com A characteristic C-H rock from the long methylene chain may appear around 720-725 cm⁻¹. libretexts.org

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3600 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3000-3100 | C-H Stretch (sp²) | Aromatic & Alkene |

| ~2850-2960 (strong) | C-H Stretch (sp³) | Alkyl Chain |

| ~1680-1700 (strong) | C=O Stretch | Ester Carbonyl |

| ~1640-1680 | C=C Stretch | Alkene |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~720-725 | C-H Rock | Long Methylene Chain |

Raman spectroscopy is highly complementary to IR spectroscopy and is particularly effective for analyzing non-polar bonds and studying molecular conformation. nih.govrsc.org For this compound, it is invaluable for characterizing the long alkyl chain and the C=C double bond. nih.govmdpi.com

The C=C stretching vibration of the alkene gives a distinct and often strong signal in the Raman spectrum, typically around 1655 cm⁻¹. mdpi.comresearchgate.net The intensity of this peak can be correlated with the degree of unsaturation. nih.gov

A key application of Raman spectroscopy for this molecule is the analysis of the conformational order of the long heptadecenyl chain. acs.orgnih.gov Specific spectral regions are sensitive to the arrangement of the carbon backbone:

C-C Stretching Region (1050-1150 cm⁻¹): This region contains bands that correspond to trans and gauche conformers of the alkyl chain. The relative intensities of peaks around 1065 cm⁻¹ and 1130 cm⁻¹ (trans) versus a peak around 1080 cm⁻¹ (gauche) provide a quantitative measure of conformational order. researchgate.net

C-H Stretching Region (2800-3000 cm⁻¹): The ratio of the intensities of the asymmetric (~2885 cm⁻¹) and symmetric (~2850 cm⁻¹) CH₂ stretching bands is a well-established indicator of the lateral packing density and rotational order of alkyl chains. acs.org Changes in temperature or the physical state of the sample would lead to measurable changes in these Raman spectral features, reflecting shifts in chain conformation. nih.gov

Table 3: Key Raman Shifts for Structural Analysis of this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Structural Information |

| ~2885 / ~2850 | νₐ(CH₂) / νₛ(CH₂) Intensity Ratio | Inter-chain packing and rotational order |

| ~1655 | ν(C=C) Stretch | Alkene double bond presence/quantification |

| ~1440 | δ(CH₂) Scissoring | Alkyl chain structure |

| ~1130 & ~1065 | ν(C-C) Stretch | trans conformers in alkyl chain |

| ~1080 | ν(C-C) Stretch | gauche conformers in alkyl chain |

Chromatographic Separation Science for Ester Purification and Analysis

Chromatographic techniques are essential for the purification of synthesized this compound and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile esters. researchgate.net Due to the non-polar nature of the long alkyl chain combined with the polar salicylate head, a reversed-phase HPLC (RP-HPLC) method is most appropriate. sielc.com

Method development would involve the following considerations:

Stationary Phase: A C18 (octadecylsilane) column is the standard choice for retaining hydrophobic compounds like this ester. nih.gov The long alkyl chain of the analyte will interact strongly with the C18 chains of the stationary phase.

Mobile Phase: A gradient elution is necessary for effective separation. The method would typically start with a higher polarity mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile) and gradually increase the proportion of the organic solvent (methanol or acetonitrile) to elute the highly retained analyte. nih.govnih.gov

Detection: The presence of the aromatic salicylate ring provides a strong chromophore, making UV detection highly effective. coresta.org The detection wavelength would be set around the absorbance maximum of the salicylate moiety, typically in the 230-310 nm range.

Purity Assessment: The purity of a sample can be determined by integrating the peak area of the main compound and any impurities detected in the chromatogram.

Table 4: Illustrative RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV Diode Array Detector (DAD) at 235 nm and 305 nm |

Direct analysis of this compound by Gas Chromatography (GC) is problematic due to its high molecular weight, low volatility, and the presence of a polar phenolic hydroxyl group, which can lead to poor peak shape and thermal decomposition in the hot injector. nih.govsigmaaldrich.com

To make the compound suitable for GC analysis, a derivatization step is required. sigmaaldrich.com The most common approach is silylation, which converts the active hydrogen of the phenolic -OH group into a non-polar and more thermally stable trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com The reaction typically involves treating the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com

The resulting TMS-ether of this compound would be significantly more volatile and stable, allowing for successful separation on a GC column. sciepub.com This method, especially when coupled with a mass spectrometer (GC-MS), is excellent for confirming purity and identifying trace-level related substances. chromatographyonline.comnih.gov The retention time would be primarily determined by the boiling point of the silylated derivative, and the mass spectrum would show a characteristic molecular ion and fragmentation pattern for the derivatized compound. sciepub.com

Chiroptical Methods for Stereochemical Assignment (if applicable)

The structure of this compound contains a stereocenter at the C-8 position, where the 2-hydroxybenzoate group is attached to the heptadecenyl chain. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Chiroptical methods are essential for determining the absolute configuration of such chiral molecules. numberanalytics.com

Circular Dichroism (CD) spectroscopy is a powerful technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. numberanalytics.comnih.gov A CD spectrum provides information about the three-dimensional structure of a molecule in solution. rsc.org

To determine the absolute configuration of this compound, one would measure the CD spectrum of a purified enantiomer. The spectrum would show positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. nih.gov In this case, the primary chromophore is the 2-hydroxybenzoate group.

The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) at the stereocenter. acs.org For example, studies on other chiral molecules have shown that R and S enantiomers give mirror-image CD spectra. nih.gov By comparing the experimentally obtained CD spectrum with spectra predicted by quantum chemical calculations, or by comparing it to the spectra of structurally related compounds with known configurations, the absolute stereochemistry at the C-8 position could be assigned. rsc.orgrsc.org This non-destructive technique is highly sensitive and requires only a small amount of sample. mdpi.com

Computational and Theoretical Chemistry Investigations of Ester Structures and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and energy of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, each offering unique advantages for studying complex molecules like heptadec-15-en-8-yl 2-hydroxybenzoate.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost. It is particularly well-suited for determining the ground state geometries and electronic properties of medium to large-sized organic molecules. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can predict key structural and electronic parameters. researchgate.netresearchgate.net

Electronic properties such as dipole moment, polarizability, and the distribution of electron density can also be reliably calculated. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic or nucleophilic attack. carta-evidence.org For salicylates, the MEP would show a high negative potential around the carbonyl oxygen and the phenolic oxygen (not involved in the hydrogen bond), and a positive potential near the hydroxyl hydrogen.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Model Salicylate (B1505791) Moiety (Methyl Salicylate)

| Parameter | Description | Typical Calculated Value |

| O-H···O | Intramolecular H-bond distance | ~1.6 - 1.8 Å |

| C=O | Carbonyl bond length | ~1.23 Å |

| C-O (ester) | Ester C-O single bond length | ~1.34 Å |

| O-H | Phenolic O-H bond length | ~0.98 Å |

| H-O-C-C | Dihedral angle of hydroxyl group | ~0° (planar) |

Note: These values are representative and derived from computational studies on methyl salicylate. researchgate.net The actual values for this compound would be influenced by the long alkyl chain.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous way to study electronic structure. nih.gov While computationally more demanding than DFT, they are invaluable for obtaining highly accurate energies and for predicting spectroscopic parameters.

For a molecule containing both aromatic and aliphatic parts, ab initio calculations can be used to predict various spectroscopic data. For example, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.govnih.gov Calculations on methyl salicylate and phenyl benzoate (B1203000) have shown excellent agreement between theoretical and experimental spectra, allowing for precise assignment of vibrational modes, such as the characteristic C=O stretch, O-H stretch, and aromatic C-C bending modes. researchgate.netnih.gov

Furthermore, these methods are used to calculate NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT or ab initio methods, can predict the ¹H and ¹³C NMR spectra of the molecule. researchgate.net For this compound, this would help assign signals for the aromatic protons, the protons on the long alkyl chain near the ester linkage, the vinyl protons of the double bond, and the terminal methyl group.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For an aromatic ester like this compound, the HOMO is typically localized on the electron-rich salicylate ring, while the LUMO is distributed over the carbonyl group and the aromatic system. mdpi.com

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify reactive tendencies:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.

Chemical Potential (μ = -(I + A) / 2): The "escaping tendency" of electrons from a system. carta-evidence.orgresearchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting how they will behave in chemical reactions. researchgate.netdergipark.org.tr

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for Aromatic Esters

| Parameter | Symbol | Typical Value Range (eV) | Description |

| HOMO Energy | E_HOMO | -6.0 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | E_LUMO | -1.0 to -2.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.0 to 5.5 | Indicator of chemical stability |

| Chemical Hardness | η | 2.0 to 2.75 | Resistance to deformation of electron cloud |

Note: These values are illustrative, based on computational studies of various aromatic esters and related structures. researchgate.netmdpi.com The specific values for this compound would depend on the full molecular structure.

Conformational Analysis and Energy Landscapes

The heptadec-15-en-8-yl portion of the molecule introduces significant conformational flexibility. This long alkyl chain, containing a carbon-carbon double bond, can adopt a vast number of shapes due to rotation around its numerous C-C single bonds. The ester linkage (R-COO-R') itself has preferred conformations, typically s-trans, but rotation around the C-O single bond can lead to different spatial arrangements of the alkyl chain relative to the salicylate headgroup. imperial.ac.uk

Exploring this vast conformational space computationally requires specialized techniques, such as molecular dynamics (MD) simulations or systematic conformational searches. These methods generate a multitude of possible structures, and their energies are then calculated to identify low-energy, stable conformers. The presence of the C=C double bond at the 15-position introduces a rigid kink in the chain, reducing the number of conformations compared to a fully saturated chain but also influencing how the chain can fold. acs.org

The final, preferred conformation of the molecule is a balance of various stabilizing and destabilizing intramolecular interactions.

Intramolecular Hydrogen Bonding: As previously mentioned, the most dominant interaction is the strong hydrogen bond within the salicylate headgroup. researchgate.netnih.govacs.org This interaction locks the orientation of the hydroxyl and ester groups, creating a relatively planar and rigid anchor for the flexible alkyl tail.

Van der Waals Interactions: The long alkyl chain will tend to fold to maximize favorable van der Waals forces between its segments, often adopting a coiled or folded structure in non-polar environments to minimize its surface area.

Hyperconjugation: Stabilizing electronic interactions, such as hyperconjugation between C-H sigma bonds and the pi-system of the C=O group (σ → π*), can influence the preferred rotational angles (dihedrals) along the chain adjacent to the ester group. imperial.ac.uk

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules over time. For a complex ester like this compound, with its distinct polar (salicylate head) and nonpolar (unsaturated alkyl chain) regions, MD simulations offer invaluable insights into its behavior in various environments. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to track the trajectory of each atom and analyze the collective behavior, thermodynamics, and kinetics of the system. acs.org

In condensed phases, such as in a solution or as part of a larger aggregate, the intermolecular interactions of this compound dictate its macroscopic properties. MD simulations can elucidate the nature and strength of these interactions. frontiersin.org The salicylate headgroup, with its hydroxyl and ester functionalities, is capable of forming strong hydrogen bonds and dipole-dipole interactions. researchgate.net The long heptadecenyl chain, conversely, engages primarily in weaker van der Waals interactions. ed.ac.uk

Simulations can model the ester's interaction with solvent molecules, such as water, or with other solutes. nih.govarxiv.org For instance, MD studies on similar amphiphilic molecules, like salicylates and long-chain esters, interacting with lipid bilayers have shown how these molecules orient themselves at interfaces. nih.govnih.gov The salicylate portion tends to anchor at the polar interface, interacting with water and polar headgroups, while the hydrophobic tail penetrates the nonpolar core. nih.gov Simulations can quantify key parameters like the radial distribution function to reveal the preferred distances and orientations between the ester and surrounding molecules, and calculate the potential of mean force to understand the energetics of these interactions. acs.org

Table 1: Representative Intermolecular Interaction Energies Calculated for Analogous Systems This table presents typical interaction energy values obtained from MD simulations of systems containing functional groups similar to those in this compound. The data is illustrative of what would be calculated for the target compound.

| Interacting Pair | Interaction Type | Calculated Energy (kJ/mol) | Primary Computational Method |

|---|---|---|---|

| Salicylate Headgroup – Water | Hydrogen Bonding | -20 to -40 | MD with TIP3P Water Model |

| Alkyl Chain – Alkyl Chain | van der Waals | -2 to -5 per CH2 group | MD with GROMOS/CHARMM Force Field |

| Ester Carbonyl – Water | Hydrogen Bonding | -15 to -25 | MD with AMBER Force Field |

| Salicylate – Counterion (e.g., Na+) | Electrostatic | -100 to -250 | Ab Initio MD |

The amphiphilic nature of this compound suggests a tendency to self-assemble in solution to minimize the unfavorable contact between its hydrophobic tail and polar solvents like water. mdpi.comacs.org MD simulations are instrumental in modeling this process, predicting the formation of structures like micelles or more complex aggregates. nih.govnih.gov By simulating a system with many ester molecules, researchers can observe their spontaneous aggregation and characterize the resulting structures. acs.org

Key parameters derived from these simulations include the critical micelle concentration (CMC), aggregate size and shape, and the packing of the ester molecules within the aggregate. nih.gov Studies on similar amphiphilic esters and surfactants show that the length and nature of the hydrophobic chain significantly influence the size and morphology of the self-assembled structures. nih.govrsc.org For this compound, the presence of the cis-double bond in the C17 chain would likely introduce a "kink," affecting the packing efficiency and potentially leading to more loosely packed or irregularly shaped aggregates compared to a saturated analogue. quiz-maker.com Computational tools can predict how these aggregated structures evolve over time and in response to changes in concentration or temperature. mdpi.com

Simulations of unsaturated fatty acid chains in lipid bilayers have provided a detailed picture of their dynamics. nih.gov These studies calculate order parameters for each carbon in the chain, which quantify the degree of motional restriction. Typically, carbons closer to the polar headgroup are more ordered, while the terminal methyl group is highly mobile. The presence of a double bond introduces a local region of disorder, increasing the chain's flexibility and the volume it occupies. nih.gov This increased flexibility can have significant implications for how the molecule packs in an aggregate and interacts with its neighbors.

Table 2: Simulated Dynamic Properties of Unsaturated Alkyl Chains in Amphiphiles This table shows representative data from MD simulations of unsaturated lipid chains, analogous to the heptadecenyl chain of the target compound, illustrating the impact of unsaturation on flexibility.

| Property | Saturated Chain (e.g., Stearic Acid) | Unsaturated Chain (e.g., Oleic Acid) | Significance |

|---|---|---|---|

| Average End-to-End Distance (nm) | ~2.0 | ~1.7 | Unsaturation introduces a kink, reducing the effective length. |

| Acyl Chain Order Parameter (SCD) near double bond | ~0.40 | ~0.25 | The double bond significantly increases local chain disorder and flexibility. |

| Lateral Diffusion Coefficient (10⁻⁷ cm²/s) | 1.0 - 1.5 | 2.0 - 3.0 | Increased flexibility leads to faster movement within an aggregate plane. |

| Torsional Angle Flips (per ns) | 5 - 10 | 10 - 20 (away from double bond) | Higher rate of conformational changes contributes to overall fluidity. |

Theoretical Studies on Reaction Mechanisms and Kinetics

Beyond structure and dynamics, computational chemistry provides profound insights into the chemical reactivity of this compound. By modeling reaction pathways at the quantum mechanical level, it is possible to understand how reactions occur, predict their feasibility, and calculate their rates.

Ester hydrolysis is a fundamental reaction that can be catalyzed by acid or base. ias.ac.in Theoretical studies, often using Density Functional Theory (DFT), can map the potential energy surface for the hydrolysis of this compound. acs.orgic.ac.uk This involves identifying the structures of reactants, transition states, and products, and calculating their relative energies. researchgate.netacs.org

For base-catalyzed hydrolysis, the mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. ias.ac.in Computational models can trace this pathway, confirming the formation of a tetrahedral intermediate. acs.orgacs.org The calculated energy barrier (activation energy) for the formation and breakdown of this intermediate is directly related to the reaction rate. nih.gov Studies on various esters have shown how substituents on the alcohol and acyl portions affect this energy barrier. capes.gov.br For acid-catalyzed hydrolysis, computations can model the initial protonation of the carbonyl oxygen, followed by the attack of a water molecule, again proceeding through a tetrahedral intermediate. nih.govic.ac.uknih.gov

Table 3: Representative Calculated Activation Energies for Ester Hydrolysis Mechanisms This illustrative data is based on DFT calculations for the hydrolysis of simple alkyl and aryl esters, representing the type of results expected from a study on this compound.

| Reaction | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Methyl Acetate (B1210297) Hydrolysis | OH⁻ | DFT (B3LYP/6-31G) | 10 - 15 |

| Methyl Acetate Hydrolysis | H₃O⁺ | DFT (B3LYP/6-31G) | 18 - 22 |

| Phenyl Acetate Hydrolysis | OH⁻ | DFT (B3LYP/6-31G*) | 8 - 12 |

| Neutral Hydrolysis (Water) | None | Car-Parrinello MD | > 23 |

The carbon-carbon double bond in the heptadecenyl chain is a site of potential reactivity, susceptible to reactions like oxidation and hydrogenation. Computational modeling can explore the mechanisms of these transformations.

Hydrogenation: The catalytic hydrogenation of an alkene involves its interaction with a metal surface (e.g., Palladium, Platinum) and hydrogen. youtube.com DFT calculations can model the adsorption of the ester's double bond onto a metal cluster, the dissociative chemisorption of H₂, and the stepwise transfer of hydrogen atoms to the carbon atoms. acs.org These models help explain the stereochemistry of the reaction (typically syn-addition) and the relative rates for different types of alkenes. researchgate.net For instance, competitive hydrogenation studies show that terminal alkenes often react faster than internal alkenes. researchgate.net Theoretical models can predict the activation barriers for each step in the catalytic cycle, identifying the rate-determining step. acs.org

Oxidation: The double bond is also prone to oxidation, which can lead to various products such as epoxides or diols, or even cleavage of the carbon-carbon bond. Theoretical models can elucidate the mechanisms of these reactions with different oxidizing agents. For example, the mechanism of epoxidation by a peroxy acid can be modeled to show the concerted transfer of an oxygen atom to the double bond. Similarly, reactions with oxidants like permanganate (B83412) can be computationally investigated to understand the formation of cyclic intermediates and the resulting stereochemistry. nih.gov These calculations provide insights into the reaction's feasibility and selectivity, which are crucial for predicting the stability and degradation pathways of the compound.

Chemical Reactivity and Transformation Studies of the Ester and Alkene Moieties

Hydrolysis Reactivity and Mechanism of the Ester and Alkene Moieties

The ester linkage in heptadec-15-en-8-yl 2-hydroxybenzoate is a focal point for hydrolytic cleavage, a reaction that can be catalyzed by either acid or base. This process would break the ester bond, yielding salicylic (B10762653) acid and heptadec-15-en-8-ol.

The acid-catalyzed hydrolysis of esters, a reversible process, is a classic example of nucleophilic acyl substitution. khanacademy.orgyoutube.com For this compound, the reaction in the presence of an acid catalyst (like H₃O⁺) would proceed through a well-established mechanism. chegg.com

The mechanism initiates with the protonation of the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a proton transfer, the alcohol moiety (heptadec-15-en-8-ol) is eliminated as a leaving group. The final step is the deprotonation of the resulting protonated salicylic acid to regenerate the acid catalyst and yield the final carboxylic acid product. khanacademy.orgyoutube.com

The kinetics of this reaction are typically first-order with respect to the ester and first-order with respect to the acid catalyst. The rate is influenced by steric hindrance around the ester group and the electronic nature of the substituents. While no specific kinetic data for this compound exists, studies on similar esters, such as other salicylate (B1505791) esters, provide insight. The large heptadecenyl group would likely introduce some steric hindrance, potentially slowing the reaction rate compared to a smaller ester like methyl salicylate.

Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺). |

| 2 | Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the incoming water moiety to the alkoxy oxygen. |

| 5 | Elimination of the alcohol (heptadec-15-en-8-ol) as a leaving group. |

| 6 | Deprotonation to form the carboxylic acid (salicylic acid) and regenerate the acid catalyst. |

This table outlines the generally accepted mechanism for acid-catalyzed ester hydrolysis, which is applicable to the title compound.

Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.com In the case of this compound, treatment with a strong base like sodium hydroxide (B78521) (NaOH) would yield sodium salicylate and heptadec-15-en-8-ol. guidechem.comthoughtco.com

The mechanism begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester. masterorganicchemistry.comguidechem.com This is the rate-determining step and results in the formation of a tetrahedral intermediate. Unlike the acid-catalyzed pathway, the carbonyl group is not activated by protonation; instead, a stronger nucleophile (OH⁻) is used. The intermediate then collapses, expelling the alkoxide ion (heptadec-15-en-8-oxide) as the leaving group. A rapid acid-base reaction follows, where the newly formed salicylic acid (a stronger acid) protonates the alkoxide (a stronger base) to form the alcohol (heptadec-15-en-8-ol) and the salicylate anion. chegg.com The phenolic hydroxyl group of salicylic acid would also be deprotonated under these basic conditions. miracosta.edu Subsequent acidification of the reaction mixture is necessary to obtain the free salicylic acid. miracosta.edu

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Acid (e.g., H₃O⁺), consumed and regenerated. | Base (e.g., OH⁻), consumed stoichiometrically. |

| Reversibility | Reversible. | Irreversible. |

| Nucleophile | Weak (H₂O). | Strong (OH⁻). |

| Intermediate | Positively charged tetrahedral intermediate. | Negatively charged tetrahedral intermediate. |

| Product | Carboxylic acid and alcohol. | Carboxylate salt and alcohol. |

This table provides a comparative overview of the two primary hydrolysis mechanisms for esters.

The stability of this compound is highly dependent on pH. Like most esters, it will exhibit a U-shaped pH-rate profile, where the hydrolysis rate is at a minimum in the weakly acidic range (typically pH 2-5) and increases in both strongly acidic and alkaline conditions. ucl.ac.bersc.org

Acidic Conditions (pH < 2): Under strongly acidic conditions, the rate of hydrolysis is proportional to the concentration of H⁺ ions, consistent with the specific acid-catalyzed mechanism. ucl.ac.be

Neutral to Mildly Acidic Conditions (pH ~2-7): In this range, the rate of hydrolysis is often at its lowest and can be independent of pH. uoradea.ro For some phenolic esters, a minimum hydrolysis rate is observed around pH 2. rsc.org Studies on acetylsalicylic acid (aspirin) have shown that its hydrolysis rate is largely independent of pH between 4 and 8. uoradea.ro

Alkaline Conditions (pH > 8): In basic solutions, the hydrolysis rate becomes proportional to the concentration of OH⁻ ions, following the saponification pathway. sciforum.netsciforum.net This base-catalyzed hydrolysis is generally much faster and more efficient than acid-catalyzed hydrolysis. quora.com

Furthermore, the stability of the resulting salicylic acid must also be considered. While stable under acidic conditions, some phenolic compounds can be susceptible to degradation and oxidation at high pH. nih.govacs.org

Oxidation Reactions of the Alkene Moiety

The internal carbon-carbon double bond at the C15-C16 position in the heptadecenyl chain is a site of potential oxidative transformation. This reactivity allows for the introduction of new functional groups, leading to a variety of derivatives.

Epoxidation: The alkene can be converted into an epoxide (an oxirane ring), a versatile synthetic intermediate. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. Alternatively, catalytic methods using hydrogen peroxide as a "green" oxidant in the presence of a suitable catalyst can be employed. nih.gov Enzymatic epoxidation using peroxygenases has also been shown to be effective for long-chain terminal alkenes and could be applicable here. mdpi.comresearchgate.netcsic.es The product of this reaction would be heptadec-8-yl (oxiran-2-yl)methyl 2-hydroxybenzoate.

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). The stereochemical outcome of this reaction depends on the chosen reagents. libretexts.org

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.orgyoutube.comkhanacademy.org These reagents add to one face of the double bond in a concerted fashion, forming a cyclic intermediate that is subsequently hydrolyzed to give the syn-diol. The product would be (15R,16S)- or (15S,16R)-16-hydroxyheptadecan-8-yl 2-hydroxybenzoate, depending on the stereochemistry of the starting alkene.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid- or base-catalyzed ring-opening of the epoxide with water. libretexts.org The nucleophilic attack of water occurs from the side opposite the epoxide ring, resulting in the anti-diol.

Table 3: Common Methods for Alkene Oxidation

| Transformation | Reagent(s) | Stereochemistry | Product Functional Group |

|---|---|---|---|

| Epoxidation | m-CPBA, H₂O₂/catalyst | N/A (forms epoxide) | Epoxide (Oxirane) |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO | Syn-addition | Vicinal Diol |

| 2. NaHSO₃/H₂O | |||

| Anti-Dihydroxylation | 1. m-CPBA | Anti-addition | Vicinal Diol |

This table summarizes common laboratory methods for the selective oxidation of an alkene double bond.

Allylic oxidation introduces a functional group at a carbon atom adjacent to the double bond. In this compound, the potential sites for allylic oxidation are the C14 and C17 positions.

A classic reagent for this transformation is selenium dioxide (SeO₂). du.ac.inadichemistry.com The reaction, known as the Riley oxidation, typically proceeds through an initial ene reaction between the alkene and SeO₂, followed by a ucl.ac.bemdpi.com-sigmatropic rearrangement. nih.govchemtube3d.com This process ultimately yields an allylic alcohol. For the title compound, this would result in the formation of either 15-hydroxyheptadec-16-en-8-yl 2-hydroxybenzoate or 17-hydroxythis compound. The allylic alcohol can often be further oxidized to the corresponding α,β-unsaturated ketone under the reaction conditions. chemicalbook.comrsc.org

Autoxidation, a radical-initiated process involving atmospheric oxygen, can also lead to allylic oxidation products, particularly in unsaturated fatty acid esters. researchgate.net The presence of bis-allylic positions greatly accelerates autoxidation, but even isolated double bonds are susceptible, albeit at a slower rate. researchgate.net

Mechanistic Aspects of Oxidative Transformations

The terminal double bond in the heptadecenyl chain of this compound is susceptible to a variety of oxidative reactions. The mechanisms of these transformations are crucial for controlling the reaction products.

Epoxidation: The formation of an epoxide, a three-membered cyclic ether, at the C15-C16 double bond can be achieved through several methods. One common laboratory method involves the use of peroxyacids (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxyacid transfers an oxygen atom to the alkene in a single step, resulting in syn-stereochemistry. libretexts.org This means both new C-O bonds form on the same face of the original double bond. Enzymatic epoxidation, utilizing enzymes like peroxygenases, offers a green chemistry alternative for the selective epoxidation of long-chain terminal alkenes. mdpi.comnih.gov These enzymes, often requiring only hydrogen peroxide as a co-substrate, can catalyze the epoxidation with high selectivity. mdpi.comnih.gov The mechanism involves the activation of the peroxide by the enzyme's heme center to form a potent oxidizing species.

Oxidative Cleavage: The carbon-carbon double bond can be completely broken under stronger oxidizing conditions. Ozonolysis is a powerful method for this purpose. libretexts.orgmasterorganicchemistry.comwikipedia.org In this two-step process, ozone (O₃) first reacts with the alkene at low temperatures to form an unstable primary ozonide (molozonide). libretexts.org This intermediate rearranges to a more stable ozonide. Subsequent work-up of the ozonide determines the final products. A reductive work-up, for instance with dimethyl sulfide (B99878) ((CH₃)₂S) or zinc, will yield aldehydes or ketones. masterorganicchemistry.com An oxidative work-up, on the other hand, will produce carboxylic acids. masterorganicchemistry.com

Another reagent for oxidative cleavage is potassium permanganate (KMnO₄). Under hot, basic conditions, KMnO₄ will cleave the double bond. libretexts.org The nature of the products depends on the substitution pattern of the alkene. For a terminal alkene like that in this compound, the unsubstituted carbon would be oxidized to carbon dioxide, while the monosubstituted carbon would be oxidized to a carboxylic acid. libretexts.org

| Oxidative Transformation | Reagent(s) | Key Mechanistic Feature | Typical Product(s) |

| Epoxidation | Peroxyacids (e.g., m-CPBA) | Concerted, syn-addition of oxygen | Epoxide |

| Peroxygenases, H₂O₂ | Enzyme-catalyzed oxygen transfer | Epoxide, alkenols | |

| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S or Zn | Formation and reductive cleavage of an ozonide | Aldehydes/Ketones |

| 1. O₃; 2. H₂O₂ | Formation and oxidative cleavage of an ozonide | Carboxylic Acids | |

| Hot, concentrated KMnO₄ | Strong oxidation and C=C bond cleavage | Carboxylic acid and CO₂ |

Hydrogenation and Reduction Chemistry

The presence of both an alkene and an ester group in this compound allows for selective reduction strategies.

The C=C double bond can be selectively hydrogenated to the corresponding alkane without affecting the ester or the aromatic salicylate ring. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst (RhCl(PPh₃)₃) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) is critical to ensure selectivity. rsc.org For instance, certain ruthenium catalysts have been shown to selectively hydrogenate the C=C bond in unsaturated esters under mild conditions. chemistryviews.org The selective hydrogenation of polyunsaturated fatty acids and their derivatives is a well-established technology, often aiming to produce monounsaturated compounds. rsc.org

The ester group can be reduced to the corresponding alcohol, heptadec-15-en-8-ol, while leaving the double bond intact. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl carbon. Subsequent protonation during work-up yields the primary alcohol. It is also possible to achieve the reduction of long-chain diesters to diols using ruthenium-catalyzed hydrogenolysis with H₂ at elevated temperature and pressure. acs.org

| Reduction Reaction | Reagent(s) | Moiety Reduced | Product |

| Selective Hydrogenation | H₂, Pd/C or RhCl(PPh₃)₃ | Alkene | Heptadecyl 2-hydroxybenzoate |

| Ester Reduction | LiAlH₄ | Ester | Heptadec-15-en-8-ol and salicylic acid |

Derivatization and Functionalization Strategies

The bifunctional nature of this compound allows for a wide range of derivatization and functionalization reactions at both the unsaturated alkyl chain and the salicylate moiety.

The terminal alkene is a versatile handle for introducing new functional groups.

Hydroboration-Oxidation: This two-step reaction sequence provides a method to convert the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. wikipedia.org In the first step, borane (B79455) (BH₃) or a borane derivative adds across the double bond. wikipedia.org Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. wikipedia.org This would yield heptadecane-1,16-diol-8-yl 2-hydroxybenzoate. The hydroboration of unsaturated fatty acid esters has been studied to produce hydroxy- and dihydroxyesters. researchgate.net

Alkene Cross-Metathesis: This powerful reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of new carbon-carbon double bonds. By reacting this compound with another alkene, new, longer or functionalized unsaturated esters can be synthesized. tandfonline.com

Other Additions: The double bond can undergo various other addition reactions, such as halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration (addition of water under acidic conditions), to introduce a range of functional groups.

| Functionalization Reaction | Reagent(s) | Functional Group Introduced |

| Hydroboration-Oxidation | 1. BH₃; 2. H₂O₂, NaOH | Primary alcohol (at C-16) |

| Alkene Cross-Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst, another alkene | New C=C bond with different substitution |

| Halogenation | Br₂ or Cl₂ | Vicinal dihalide |

| Hydrohalogenation | HBr or HCl | Terminal halide |

The phenolic hydroxyl group of the salicylate moiety is a key site for derivatization.

Acylation: The phenolic -OH group can be readily acylated to form a new ester. For example, reaction with acetic anhydride (B1165640) in the presence of a base will convert the hydroxyl group to an acetate (B1210297) ester. nih.gov This is a common strategy for modifying the properties of phenols.

Alkylation/Etherification: The phenolic hydroxyl can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This modification can alter the solubility and electronic properties of the aromatic ring.

Electrophilic Aromatic Substitution: The hydroxyl and carboxylate groups on the benzene (B151609) ring direct incoming electrophiles to specific positions. The activating, ortho-, para-directing hydroxyl group generally has a stronger influence than the deactivating, meta-directing carboxylate group. This allows for reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation on the aromatic ring, although conditions must be carefully controlled to avoid side reactions.